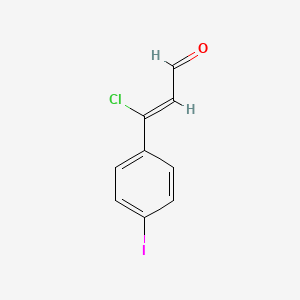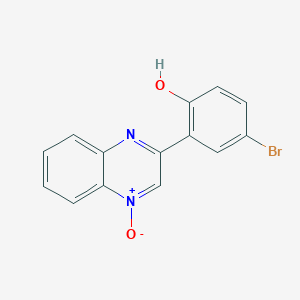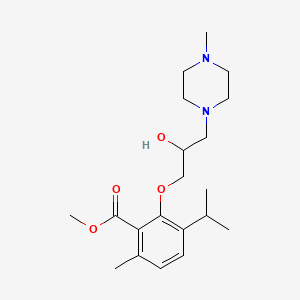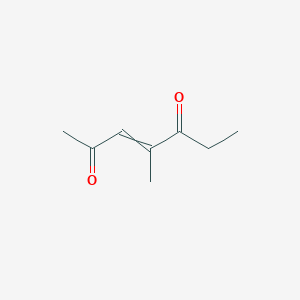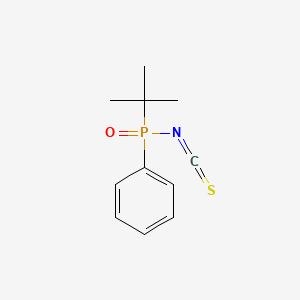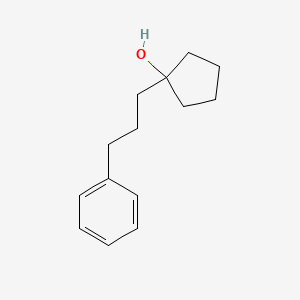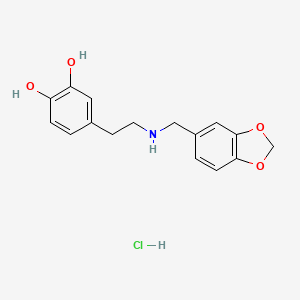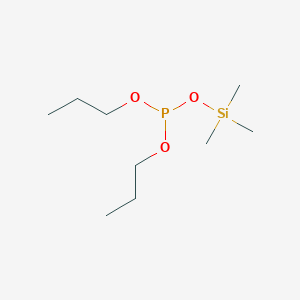
Dipropyl trimethylsilyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl trimethylsilyl phosphite is an organophosphorus compound that features a phosphite group bonded to a trimethylsilyl group and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.
Aplicaciones Científicas De Investigación
Dipropyl trimethylsilyl phosphite has several scientific research applications, including:
Materials Science: The compound is used as an additive in high-voltage lithium-ion batteries to improve the performance and stability of the cathode materials.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipropyl trimethylsilyl phosphite include:
Tris(trimethylsilyl) phosphite: Used as an electrolyte additive in lithium-ion batteries.
Trimethylsilyl phosphate: Another organophosphorus compound with similar applications in materials science.
Uniqueness
This compound is unique due to its specific combination of propyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specialized phosphonate esters and as an additive in high-performance batteries.
Propiedades
Número CAS |
55755-15-2 |
|---|---|
Fórmula molecular |
C9H23O3PSi |
Peso molecular |
238.34 g/mol |
Nombre IUPAC |
dipropyl trimethylsilyl phosphite |
InChI |
InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3 |
Clave InChI |
XCXYZXNFNMOPMI-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(OCCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



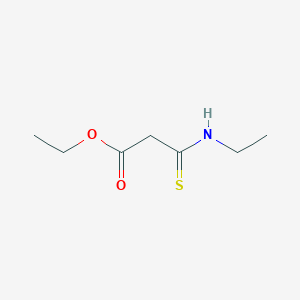
![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
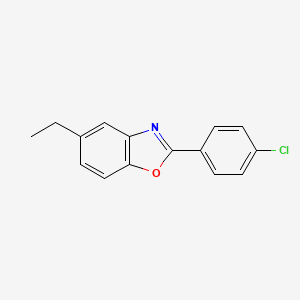
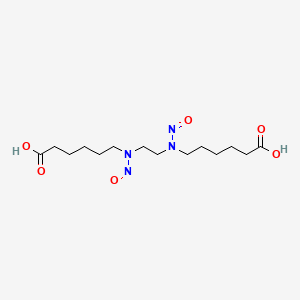
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
